molecular formula C16H18N2O4S B14046684 Methyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate

Methyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate

Cat. No.: B14046684
M. Wt: 334.4 g/mol
InChI Key: ZFZNGNHVASYIPE-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the tert-butoxycarbonylamino group. The final step involves esterification to form the methyl ester.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a palladium catalyst.

    Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or sulfoxides.

    Reduction: Alcohols or amines.

    Substitution: Substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Methyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Uniqueness

Methyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the Boc-protected amino group makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)22-15(20)18-13-11(14(19)21-4)17-12(23-13)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,18,20)

InChI Key

ZFZNGNHVASYIPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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